molecular formula C13H21NOS B14556233 N-Butyl-2-methyl-N-(5-methylthiophen-2-YL)propanamide CAS No. 62188-08-3

N-Butyl-2-methyl-N-(5-methylthiophen-2-YL)propanamide

Cat. No.: B14556233
CAS No.: 62188-08-3
M. Wt: 239.38 g/mol
InChI Key: BDUFKGMUYSCDLA-UHFFFAOYSA-N
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Description

N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is a chemical compound that belongs to the class of amides. It features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with N-butyl-2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide is unique due to the presence of both the thiophene ring and the butyl-methyl substituted amide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

62188-08-3

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

N-butyl-2-methyl-N-(5-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C13H21NOS/c1-5-6-9-14(13(15)10(2)3)12-8-7-11(4)16-12/h7-8,10H,5-6,9H2,1-4H3

InChI Key

BDUFKGMUYSCDLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=C(S1)C)C(=O)C(C)C

Origin of Product

United States

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